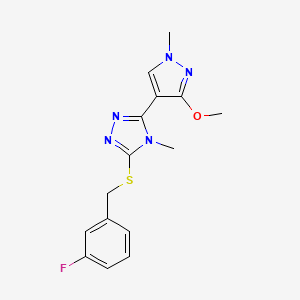

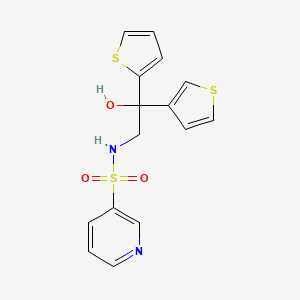

![molecular formula C17H14N4O6 B2493888 N-[5-(3,4-二甲氧基苯基)-1,3,4-噁二唑-2-基]-4-硝基苯甲酰胺 CAS No. 899982-58-2](/img/structure/B2493888.png)

N-[5-(3,4-二甲氧基苯基)-1,3,4-噁二唑-2-基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives similar to the compound , primarily involves two main methodologies: 1,3-dipolar cycloaddition of nitrile oxide and the amidoxime route. These methods are pivotal for constructing the oxadiazole ring and have been extensively explored for their efficiency and versatility in generating a broad range of oxadiazole derivatives with potential pharmacological applications (Cunha & Aguiar, 2015).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their interaction with biological targets. The presence of the oxadiazole ring enhances the compound's ability to form hydrogen bond interactions with biomacromolecules, significantly increasing its pharmacological activity. This structural feature allows for diverse pharmacological applications, leveraging the oxadiazole core's potential as a biologically active unit in various compounds (Wang et al., 2022).

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a wide range of chemical reactivities, making them suitable for various chemical transformations and applications. The 1,3,4-oxadiazole ring can undergo ring-opening reactions, producing new analogues with distinct biological activities. These reactions and the inherent chemical properties of oxadiazole derivatives are significant for synthesizing novel compounds with enhanced pharmacological profiles (Rana, Salahuddin, & Sahu, 2020).

科学研究应用

抗微生物和抗增殖活性

源自1,3,4-噁二唑的化合物,包括与N-[5-(3,4-二甲氧基苯基)-1,3,4-噁二唑-2-基]-4-硝基苯甲酰相关的化合物,已经显示出对各种病原体,包括革兰氏阳性、革兰氏阴性细菌和白色念珠菌,具有显著的抗微生物活性。这些化合物还显示出对不同人类癌细胞系,如前列腺癌、结肠癌、肝细胞癌、上皮样癌和乳腺癌,有很好的抗增殖活性 (Al-Wahaibi et al., 2021)。

抗癌和抗结核菌特性

一些1,3,4-噁二唑的衍生物,与指定化合物密切相关,已被确认对某些癌细胞系和结核分离株有效。这些包括表现出对特定癌细胞,如MDA231、DU145和HCT15,有卓越活性的衍生物 (Polkam et al., 2017)。

抗癫痫药物的开发

研究还探讨了类似1,3,4-噁二唑衍生物在抗癫痫药物开发中的潜力。例如,一种衍生物N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰,表现出高抗癫痫活性,并被提议进行进一步的临床前研究 (Sych et al., 2018)。

金属配合物的光学研究

关于涉及1,3,4-噁二唑衍生物的金属配合物也进行了研究。这些研究侧重于这些配合物的合成和光学性质,这些配合物在材料科学和化学等各个领域具有潜在应用 (Mekkey et al., 2020)。

合成和结构表征

对1,3,4-噁二唑衍生物的研究还延伸到它们的合成和结构表征。这包括使用红外、紫外和核磁共振光谱等技术研究它们的分子几何、振动频率和其他物理化学性质 (Arslan et al., 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6/c1-25-13-8-5-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-3-6-12(7-4-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGGZKMBELNMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

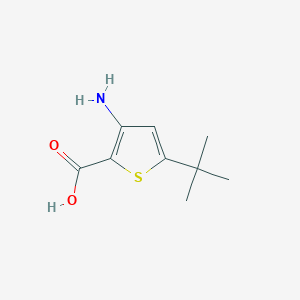

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

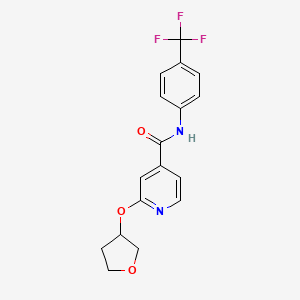

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

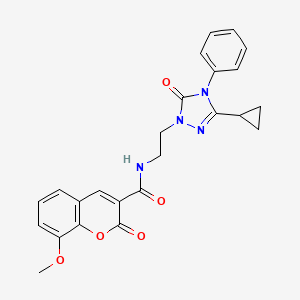

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)